Allyl 4-cyanobenzoate
CAS No.:
Cat. No.: VC13994548
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9NO2 |
|---|---|
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | prop-2-enyl 4-cyanobenzoate |
| Standard InChI | InChI=1S/C11H9NO2/c1-2-7-14-11(13)10-5-3-9(8-12)4-6-10/h2-6H,1,7H2 |
| Standard InChI Key | BQDBBGDOWPQYGN-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOC(=O)C1=CC=C(C=C1)C#N |
Introduction
Structural and Physicochemical Properties
Allyl 4-cyanobenzoate consists of a benzoate core substituted with a cyano group (-CN) at the para position and an allyl ester moiety (-O-CO-OCHCH=CH). The molecular structure confers distinct electronic and steric properties, influencing its reactivity and physical characteristics.
Molecular Formula and Weight
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Molecular Formula: CHNO
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Molecular Weight: 187.20 g/mol (calculated from atomic masses).
Physical Properties
While direct data for Allyl 4-cyanobenzoate are unavailable, comparisons to structurally similar esters, such as Methyl 4-cyanobenzoate (CHNO), provide reasonable estimates :
The allyl group enhances hydrophobicity compared to methyl esters, reducing solubility in polar solvents.
Synthesis Methods
Route 1: Esterification of 4-Cyanobenzoic Acid
4-Cyanobenzoic acid (CAS 619-65-8) serves as the precursor . The synthesis involves:
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Activation of the Carboxylic Acid:
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4-Cyanobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl) or oxalyl chloride.
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Esterification with Allyl Alcohol:
Reaction Scheme:
Route 2: Direct Cyanidation of Allyl 4-Aminobenzoate
A patent describes nitro-to-cyano conversion via diazonium intermediates :
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Nitration: 4-Nitrotoluene is derivatized to 4-nitrobenzoic acid.
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Reduction: Catalytic hydrogenation reduces the nitro group to an amine.
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Diazotization and Cyanidation:
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The amine is treated with NaNO/HCl to form a diazonium salt, followed by reaction with CuCN to introduce the cyano group.
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Esterification: The resulting 4-cyanobenzoic acid is esterified with allyl alcohol.
Chemical Reactivity and Applications
Reactivity of Functional Groups
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Cyano Group:
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Allyl Ester:
Applications
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Pharmaceutical Intermediates: The patent US6613930B2 highlights para-cyanobenzoic acid derivatives as precursors to platelet aggregation inhibitors .
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Polymer Chemistry: Allyl esters are key monomers in thermosetting resins .
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Organic Synthesis: The compound’s dual functionality enables its use in multicomponent reactions.
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